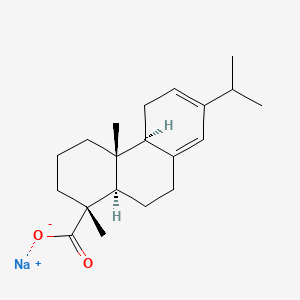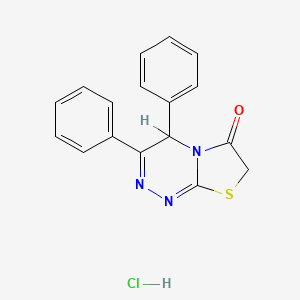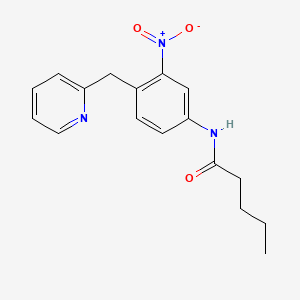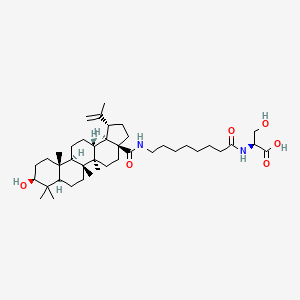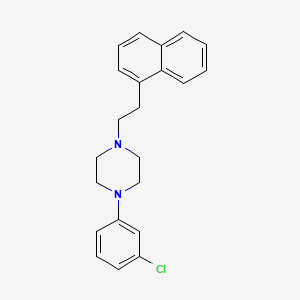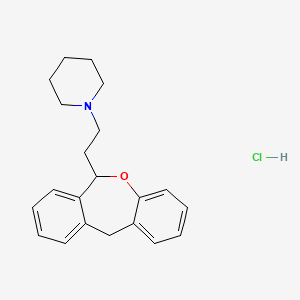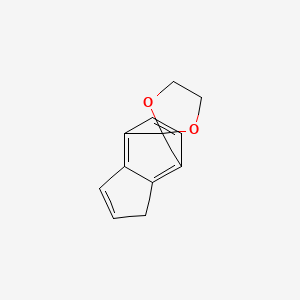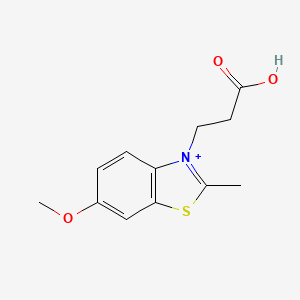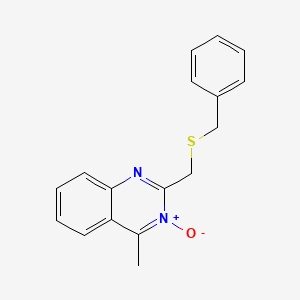
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a benzylthio group and a quinazoline ring system, which is further oxidized to form a 3-oxide. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and amines.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Oxidation to Form the 3-Oxide: The final step involves the oxidation of the quinazoline ring to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline compound.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Parent Quinazoline Compound: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used to study various biological pathways and molecular interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-((Benzylthio)methyl)-4-methylquinazoline: Lacks the 3-oxide group.
4-Methyl-2,3-dihydroquinazoline 3-oxide: Lacks the benzylthio group.
2-((Benzylthio)methyl)quinazoline 3-oxide: Lacks the methyl group at the 4-position.
Uniqueness
The presence of both the benzylthio group and the 3-oxide in 2-((Benzylthio)methyl)-4-methyl-2,3-dihydroquinazoline 3-oxide makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
6327-39-5 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C17H16N2OS/c1-13-15-9-5-6-10-16(15)18-17(19(13)20)12-21-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
QOJYBNNYWGAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


